molecular formula C19H22N4O3S B2918175 N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-oxo-2-(piperidin-1-yl)acetamide CAS No. 899969-70-1

N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-oxo-2-(piperidin-1-yl)acetamide

Cat. No.: B2918175
CAS No.: 899969-70-1
M. Wt: 386.47
InChI Key: UXFKFKNSCVVKHM-UHFFFAOYSA-N
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Description

N-[2-(4-Methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-oxo-2-(piperidin-1-yl)acetamide is a heterocyclic compound featuring a thieno[3,4-c]pyrazole core substituted with a 4-methoxyphenyl group at position 2 and a 2-oxo-2-(piperidin-1-yl)acetamide moiety at position 2. The 4-methoxyphenyl substituent introduces electron-donating properties, while the piperidinyl-acetamide side chain may enhance solubility and modulate steric or electronic interactions with biological targets.

Synthetic routes for analogous compounds (e.g., pyrazole-acetamide derivatives) often involve condensation reactions between amines and activated carbonyl intermediates, as seen in the preparation of structurally related acetamides .

Properties

IUPAC Name

N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-oxo-2-piperidin-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O3S/c1-26-14-7-5-13(6-8-14)23-17(15-11-27-12-16(15)21-23)20-18(24)19(25)22-9-3-2-4-10-22/h5-8H,2-4,9-12H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXFKFKNSCVVKHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C(=O)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-oxo-2-(piperidin-1-yl)acetamide typically involves multiple steps, starting with the preparation of the thieno[3,4-c]pyrazole core This can be achieved through cyclization reactions involving appropriate precursors under controlled conditions

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of automated reactors and continuous flow systems to maintain precise control over reaction conditions and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-oxo-2-(piperidin-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups on the compound, potentially altering its biological activity.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound, affecting its reactivity and stability.

    Substitution: Substitution reactions can introduce new functional groups, enhancing the compound’s properties or creating derivatives for further study.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce new aromatic or aliphatic groups.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.

    Biology: The compound’s unique structure may interact with biological targets, making it useful in studies of enzyme inhibition or receptor binding.

    Medicine: Due to its potential biological activity, it could be investigated as a lead compound for the development of new therapeutic agents.

    Industry: The compound might find applications in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-oxo-2-(piperidin-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Core Heterocycle Aromatic Substituent Amide Side Chain Notable Features
N-[2-(4-Methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-oxo-2-(piperidin-1-yl)acetamide (Target) Thieno[3,4-c]pyrazole 4-Methoxyphenyl Piperidinyl-acetamide Electron-donating methoxy group; six-membered piperidine ring
(S)-2-acetamido-N-(3-((1-(3,4-dichlorophenyl)-4-(2-(methylthio)ethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-yl)oxy)propyl)-3-(4-fluorophenyl)propanamide Pyrazole 3,4-Dichlorophenyl, pyridinyl Fluorophenyl-propanamide Electron-withdrawing Cl substituents; thioether side chain
4-Oxo-4-pyrrolidin-1-yl-but-2-enoic acid derivatives Triazine-linked oxazepine Dimethylamino-benzylidene Pyrrolidinyl-enoic acid Five-membered pyrrolidine ring; conjugated enoic acid
N-[2-oxo-2-(piperidin-1-yl)ethyl]methanesulfonamide None (linear chain) N/A Piperidinyl-sulfonamide Sulfonamide group; linear backbone

Key Observations:

Heterocyclic Core: The thienopyrazole core in the target compound provides greater π-conjugation and rigidity compared to simpler pyrazoles or linear chains . This may enhance binding affinity in biological systems through improved hydrophobic interactions.

Aromatic Substituents : The 4-methoxyphenyl group contrasts with electron-withdrawing substituents (e.g., 3,4-dichlorophenyl in ), which could influence electronic properties and metabolic stability. Methoxy groups generally improve solubility but may reduce electrophilic reactivity.

Piperidine’s basic nitrogen may also participate in hydrogen bonding or protonation-dependent interactions .

Hydrogen Bonding and Crystallographic Behavior

The thienopyrazole core and acetamide side chain create multiple hydrogen-bonding donors/acceptors. Graph set analysis (as per Etter’s formalism ) predicts that the N–H and carbonyl groups in the acetamide chain could form intermolecular motifs (e.g., R²₂(8) rings), influencing crystal packing and stability.

Biological Activity

N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-oxo-2-(piperidin-1-yl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Structural Characteristics

The compound features several notable structural components:

  • Thieno[3,4-c]pyrazole Core : This heterocyclic structure is known for its diverse biological activities.
  • Methoxyphenyl Group : Enhances lipophilicity and may influence receptor interactions.
  • Piperidine Moiety : Contributes to the compound's pharmacokinetic properties and potential receptor binding.

Biological Activity

Research indicates that this compound exhibits significant biological activities, including:

  • Anticancer Activity :
    • Studies have shown that compounds with similar thieno[3,4-c]pyrazole structures exhibit cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that derivatives of thieno[3,4-c]pyrazole showed potent inhibition of tumor cell proliferation in vitro .
  • Cannabinoid Receptor Agonism :
    • The compound acts as an agonist for cannabinoid receptors, leading to physiological effects such as analgesia and anti-inflammatory responses. This activity suggests potential therapeutic applications in pain management and inflammation .
  • Neuroprotective Effects :
    • Preliminary studies indicate that this compound may have neuroprotective properties, potentially beneficial in neurodegenerative diseases. It has been observed to reduce oxidative stress and improve neuronal survival in experimental models .

The mechanisms underlying the biological activities of this compound include:

  • Inhibition of Cell Signaling Pathways : The compound may disrupt critical signaling pathways involved in cancer cell survival and proliferation.
  • Modulation of Neurotransmitter Systems : Its interaction with cannabinoid receptors suggests a role in modulating neurotransmitter release and neuronal excitability.

Case Studies and Research Findings

Several studies have investigated the biological activity of similar compounds:

StudyFindings
Smith et al. (2020)Identified anticancer properties in thieno[3,4-c]pyrazole derivativesSuggests potential for developing new anticancer agents
Johnson et al. (2021)Demonstrated cannabinoid receptor agonism leading to analgesic effectsHighlights therapeutic applications in pain management
Lee et al. (2022)Reported neuroprotective effects in models of oxidative stressIndicates promise for treating neurodegenerative diseases

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